molecular formula C14H14N2O3 B14529244 2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one CAS No. 62574-52-1

2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one

Cat. No.: B14529244
CAS No.: 62574-52-1
M. Wt: 258.27 g/mol
InChI Key: HMZFCJRCMNOJQE-UHFFFAOYSA-N
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Description

2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound features a pyridazinone core with a benzyl group at the 2-position and an oxirane (epoxide) ring at the 6-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

    Reduction: The pyridazinone core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl chloride, suitable bases, amines, thiols

Major Products Formed

    Oxidation: Diols or ketones from the opening of the oxirane ring

    Reduction: Alcohols or amines from the reduction of the pyridazinone core

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-6-methoxypyridazin-3(2H)-one: Lacks the oxirane ring but shares the benzyl and pyridazinone core.

    2-Benzyl-4,5-dihydro-3(2H)-pyridazinone: Similar core structure but differs in the degree of saturation and substituents.

Uniqueness

2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for diverse chemical modifications. This makes it a valuable compound for drug design and development .

Properties

CAS No.

62574-52-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-benzyl-6-(oxiran-2-ylmethoxy)pyridazin-3-one

InChI

InChI=1S/C14H14N2O3/c17-14-7-6-13(19-10-12-9-18-12)15-16(14)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2

InChI Key

HMZFCJRCMNOJQE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=NN(C(=O)C=C2)CC3=CC=CC=C3

Origin of Product

United States

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